4,4'-二壬基-2,2'-联噻唑

描述

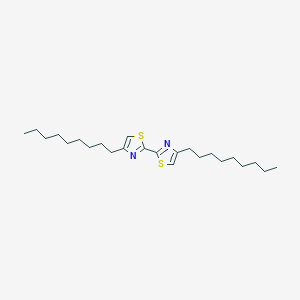

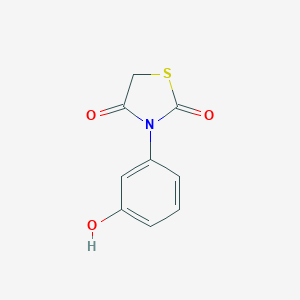

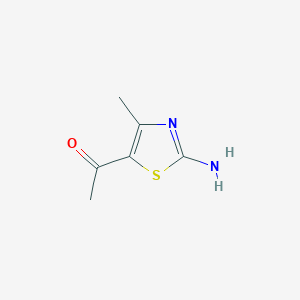

4,4’-Dinonyl-2,2’-bithiazole is a chemical compound with the molecular formula C24H40N2S2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4,4’-Dinonyl-2,2’-bithiazole-based copolymers has been achieved via Pd-catalyzed direct C–H arylation . This process involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes, resulting in the corresponding bithiazole-based copolymers .Molecular Structure Analysis

The molecular structure of 4,4’-Dinonyl-2,2’-bithiazole consists of 24 carbon atoms, 40 hydrogen atoms, 2 nitrogen atoms, and 2 sulfur atoms . The InChI string representation of its structure isInChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23 (25-21)24-26-22 (20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 . Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 4,4’-Dinonyl-2,2’-bithiazole-based copolymers is the Pd-catalyzed direct C–H arylation . This reaction involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes .Physical And Chemical Properties Analysis

The molecular weight of 4,4’-Dinonyl-2,2’-bithiazole is 420.7 g/mol . It has a XLogP3-AA value of 10.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 17 rotatable bonds, indicating its flexibility . Its topological polar surface area is 82.3 Ų .科学研究应用

电化学应用

- 超级电容器的活性电极材料:合成了一种基于 4,4'-二壬基-2,2'-联噻唑的新型共聚单体,并将其用作超级电容器中的活性电极材料,显示出有希望的电容行为和比电容值 (Çakmak Cebeci, Sezer, & Sarac, 2009)。

聚合物科学

- 共轭、可 n 型掺杂、含联噻唑的聚合物:对含有 4,4'-二壬基-2,2'-联噻唑的共轭聚合物的研究表明,有能力调整聚合物性质,保持可逆还原和电导率等特征电化学行为 (Politis, Curtis, Gonzalez, Martin, He, & Kanicki, 1998)。

光电性质

- 有机金属聚合物发光二极管:一项研究展示了在新型铂金属聚炔的合成中使用 4,4'-二壬基-2,2'-联噻唑,从而在具有独特光学性质的聚合物发光二极管中得到应用 (Wong, Zhou, He, Cheung, Ng, Djurišić, & Chan, 2008)。

光伏性能

- 二噻吩并硅咯和联噻唑骨架聚合物:研究了噻吩桥对含有 4,4'-二壬基-2,2'-联噻唑的聚合物的光伏性能的影响,显示出对太阳能电池效率和电学性质的显着影响 (Zheng, Gu, Zhu, Bao, Wen, Qiu, Zhu, Sun, & Yang, 2015)。

分子结构研究

- 与联噻唑的钴(II) 和镍(II) 配合物:研究探索了具有 4,4'-二壬基-2,2'-联噻唑衍生物的钴(II) 和镍(II) 配合物的抑瘤特性和分子结构,突出了潜在的生物医学应用 (Yan-ni, Pin, Wang, Yun-Long, Shixiong, & Jinling, 1996)。

作用机制

Target of Action

4,4’-Dinonyl-2,2’-bithiazole is primarily used in the synthesis of copolymers . Its primary targets are dibromoarylenes, with which it interacts during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as direct arylation polycondensation . This process involves the reaction of a bithiazole derivative (in this case, 4,4’-Dinonyl-2,2’-bithiazole) with dibromoarylenes . The reaction is facilitated by a phosphine-free catalytic system .

Biochemical Pathways

The direct arylation polycondensation process leads to the formation of bithiazole-based copolymers . These copolymers can be used in various applications, including the development of semiconducting polymers .

Result of Action

The result of the action of 4,4’-Dinonyl-2,2’-bithiazole is the formation of bithiazole-based copolymers . These copolymers have potential applications in various fields, including the development of semiconducting polymers .

Action Environment

The action of 4,4’-Dinonyl-2,2’-bithiazole is influenced by several environmental factors. For instance, the direct arylation polycondensation process is facilitated by a phosphine-free catalytic system and typically occurs at a temperature of 100°C . Additionally, the reaction is usually carried out under a nitrogen atmosphere using a standard Schlenk technique .

未来方向

The future directions for the research and development of 4,4’-Dinonyl-2,2’-bithiazole could involve further exploration of its synthesis process, particularly the Pd-catalyzed direct C–H arylation . Additionally, the development of new applications for 4,4’-Dinonyl-2,2’-bithiazole-based copolymers could be a potential area of interest .

属性

IUPAC Name |

4-nonyl-2-(4-nonyl-1,3-thiazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23(25-21)24-26-22(20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZWICXOXNWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598825 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dinonyl-2,2'-bithiazole | |

CAS RN |

180729-91-3 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4,4'-dinonyl-2,2'-bithiazole and how is it characterized?

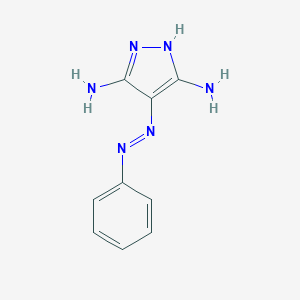

A1: 4,4'-Dinonyl-2,2'-bithiazole consists of two thiazole rings connected at the 2,2' positions, each bearing a nonyl (C9H19) group at the 4 position. This structure allows for polymerization through the 5 and 5' positions.

- Spectroscopic Data: Characterization typically involves techniques like NMR (Nuclear Magnetic Resonance) to confirm structure and UV-Vis spectroscopy to assess its optical properties (absorption and emission). [, , ]

Q2: How does the incorporation of 4,4'-dinonyl-2,2'-bithiazole into polymers influence their optical properties and what is the significance?

A2: The bithiazole unit acts as an electron-accepting group within the polymer backbone. This influences the polymer's band gap, which in turn dictates the color of light emitted in LED applications or the wavelengths of light absorbed in photovoltaic devices. For instance, poly(bithiazole)s have shown electroluminescence ranging from blue-green to red. [, ]

Q3: What is the impact of a thiophene bridge on the performance of polymers containing dithienosilole and 4,4'-dinonyl-2,2'-bithiazole units?

A3: Research indicates that incorporating a thiophene bridge between dithienosilole and bithiazole units can positively impact the photovoltaic performance of the resulting polymers. Specifically, the thiophene bridge leads to: []* Increased molecular weight and narrower polydispersity.* Enhanced planarity of the polymer backbone, promoting conjugation.* Improved crystallinity in the solid state.* Higher hole mobility, facilitating charge transport.* Better miscibility with fullerene acceptors commonly used in organic solar cells.

Q4: What are the observed morphological characteristics of polymers containing 4,4'-dinonyl-2,2'-bithiazole and how do they relate to material properties?

A4: Studies using powder X-ray diffraction have revealed strong peaks associated with lamellar spacing and three-dimensional ordering in poly(4,4'-dinonyl-2,2'-bisoxazole), a structural analogue of the bithiazole polymer. This ordered structure is indicative of a semicrystalline morphology, which can influence charge transport properties in electronic devices. []

Q5: What challenges have been encountered in the development of LEDs using 4,4'-dinonyl-2,2'-bithiazole-based polymers, and are there potential solutions?

A5: While 4,4'-dinonyl-2,2'-bithiazole-based polymers show promise for LEDs, a significant challenge is the rapid degradation of diode current levels after light emission. This degradation is attributed to: []

Q6: Are there any notable electrochemical properties associated with 4,4'-dinonyl-2,2'-bithiazole-containing polymers?

A6: Yes, polymers containing 4,4'-dinonyl-2,2'-bithiazole typically exhibit reversible reduction behavior at potentials around -2.0 V. This property makes them n-dopable, meaning they can be chemically doped with electrons to enhance their conductivity. Such polymers have shown conductivities reaching approximately 10^2 S/cm. []

Q7: What synthetic approaches have been explored for incorporating 4,4'-dinonyl-2,2'-bithiazole into polymers?

A7: Several synthetic strategies have been employed, including: [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)

![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)